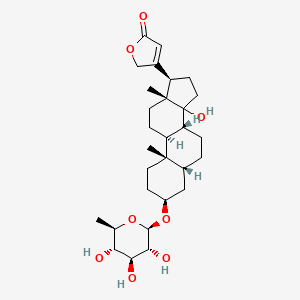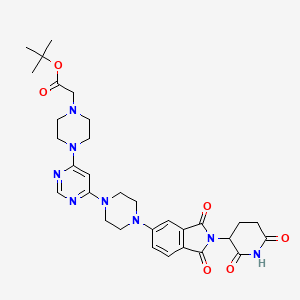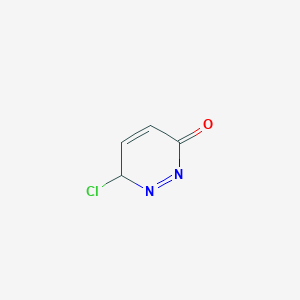
3-chloro-3H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3, with a chlorine atom attached at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridazin-6-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-3H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.
Substitution: The chlorine atom at position 3 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
3-chloro-3H-pyridazin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazinone derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the development of agrochemicals, including herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 3-chloro-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This can result in various physiological effects, such as vasodilation and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazin-3(2H)-one: Lacks the chlorine substituent at position 3.
6-phenylpyridazin-3(2H)-one: Contains a phenyl group at position 6 instead of a chlorine atom at position 3.
5-chloro-6-phenylpyridazin-3(2H)-one: Contains both chlorine and phenyl substituents.
Uniqueness
3-chloro-3H-pyridazin-6-one is unique due to the presence of the chlorine atom at position 3, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to undergo nucleophilic substitution reactions, leading to the formation of a wide variety of derivatives with potential pharmacological applications.
Propriétés
Formule moléculaire |
C4H3ClN2O |
|---|---|
Poids moléculaire |
130.53 g/mol |
Nom IUPAC |
3-chloro-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-3H |
Clé InChI |
SRMKXKZQONUSPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=NC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


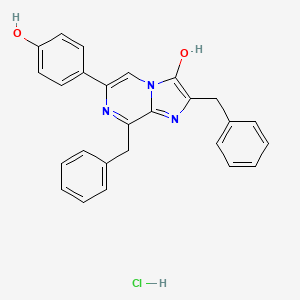
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)


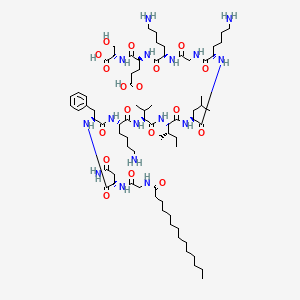
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


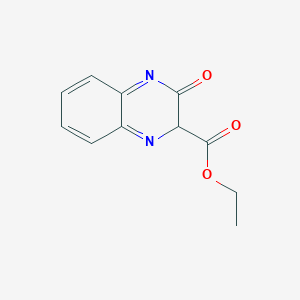


![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
